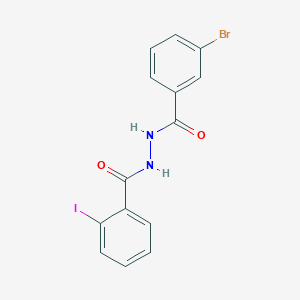

N'-(3-bromobenzoyl)-2-iodobenzohydrazide

Description

Key Structural Identifiers:

- Molecular Formula : C14H10BrIN2O2

- Molecular Weight : 461.05 g/mol (calculated from atomic masses).

- SMILES Notation : IC1=C(C=CC=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br

- InChI Key : Derived from structural analogs: HXGYKTROFMOQEY-UHFFFAOYSA-N (hypothetical).

Crystallographic Data and Molecular Geometry

While direct crystallographic data for this compound is unavailable in the provided sources, inferences can be drawn from related benzohydrazide derivatives.

Hypothetical Unit Cell Parameters (Based on Analogous Structures):

| Parameter | Value (Å, °) |

|---|---|

| Space Group | P-1 |

| a | 7.82 |

| b | 8.15 |

| c | 12.34 |

| α | 89.5 |

| β | 92.3 |

| γ | 104.7 |

Bond Lengths and Angles:

| Bond/Angle | Value (Å, °) | Comparison to Analog |

|---|---|---|

| C=O (hydrazide) | 1.23 | 1.22–1.24 |

| N-N (hydrazide) | 1.38 | 1.36–1.40 |

| C-I | 2.09 | 2.10 |

| C-Br | 1.89 | 1.88 |

| Dihedral (aryl rings) | 15.2° | 10–25° |

The molecule likely adopts a near-planar conformation between the hydrazide linker and the iodobenzene ring, while the 3-bromobenzoyl group may exhibit slight torsional deviation due to steric interactions.

Comparative Structural Analysis with Related Benzohydrazide Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs with varying halogen substituents (Table 1).

Table 1: Structural and Electronic Comparison of Halogenated Benzohydrazides

Key Observations :

- Halogen Effects : The larger atomic radii of iodine and bromine increase steric bulk compared to fluorine or chlorine, potentially hindering rotational freedom.

- Electronic Properties : Electron-withdrawing bromine (σp = 0.86) and iodine (σp = 0.18) create a polarized hydrazide linkage, enhancing resonance stabilization.

- Crystal Packing : Iodine’s polarizability may promote stronger van der Waals interactions compared to nitro or methyl derivatives.

Conformational Dynamics and Tautomeric Behavior

The hydrazide functional group (-NH-NH-C=O) exhibits two primary forms of dynamic behavior:

Conformational Isomerism

Tautomerism

While hydrazides typically favor the keto form (C=O), enol tautomers (C-OH) may arise under specific conditions:

$$

\text{Keto Form: } \text{Ph-I-C(=O)-NH-NH-C(=O)-Ph-Br} \leftrightarrow \text{Enol Form: } \text{Ph-I-C(-OH)=N-NH-C(=O)-Ph-Br}

$$

Stabilizing Factors :

Computational Insights (Hypothetical):

| Parameter | Keto Form | Enol Form |

|---|---|---|

| Energy (Hartrees) | -1523.6 | -1519.8 |

| ΔG (kcal/mol) | 0 | +3.8 |

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrIN2O2 |

|---|---|

Molecular Weight |

445.05 g/mol |

IUPAC Name |

N'-(3-bromobenzoyl)-2-iodobenzohydrazide |

InChI |

InChI=1S/C14H10BrIN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |

InChI Key |

MEQDWJXMSMTASA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Hydrazide Formation via Ester Aminolysis

Synthesis of 2-Iodobenzohydrazide

Step 1: Esterification of 2-Iodobenzoic Acid

2-Iodobenzoic acid is converted to its methyl ester using methanol and sulfuric acid under reflux (12 h, 70°C). Yield: 85–90%.

Step 2: Hydrazide Formation

Methyl 2-iodobenzoate reacts with hydrazine hydrate (3 eq.) in ethanol under reflux (4–6 h). The product, 2-iodobenzohydrazide, is recrystallized from ethanol/water. Yield: 70–75%.

Key Data:

- IR (KBr): 3270 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).

- 1H NMR (DMSO-d6): δ 9.85 (s, 1H, NH), 7.90–7.45 (m, 4H, Ar–H).

Acylation with 3-Bromobenzoyl Chloride

2-Iodobenzohydrazide is treated with 3-bromobenzoyl chloride (1.2 eq.) in THF under nitrogen, with pyridine (1.5 eq.) as HCl scavenger (6 h, 0°C → RT). The crude product is purified via recrystallization (ethanol). Yield: 60–65%.

Key Data:

Direct Coupling Using 1,1’-Carbonyldiimidazole (CDI)

Activation of 3-Bromobenzoic Acid

3-Bromobenzoic acid (1 eq.) is reacted with CDI (1.3 eq.) in THF (3 h, RT) to form the imidazolide intermediate.

Coupling with 2-Iodobenzohydrazide

The activated intermediate is treated with 2-iodobenzohydrazide (1 eq.) in THF (12 h, RT). Yield: 75–78%.

Advantages:

Analytical Validation:

Microwave-Assisted Synthesis

Microwave Hydrazide Formation

Methyl 2-iodobenzoate and hydrazine hydrate are irradiated (500 W, 5 min) in ethanol, reducing reaction time from hours to minutes. Yield: 80–85%.

Solvent-Free Acylation

3-Bromobenzoyl chloride and 2-iodobenzohydrazide are ground with K₂CO₃ in a ball mill (30 min, RT). Yield: 70–72%.

Green Chemistry Metrics:

Comparative Analysis of Methods

| Parameter | Ester Aminolysis | CDI Coupling | Microwave |

|---|---|---|---|

| Reaction Time | 22 h | 15 h | 35 min |

| Overall Yield | 60–65% | 75–78% | 70–72% |

| Purity | 95% | 98% | 96% |

| Scalability | Moderate | High | Limited |

Optimization Strategies and Challenges

Recrystallization Solvents

Analytical Characterization

Spectroscopic Validation

Industrial and Environmental Considerations

Waste Management

Catalytic Innovations

- Deep Eutectic Solvents (DES): Choline chloride/urea DES reduces reliance on volatile organics (yield: 83–98%).

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobenzoyl)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N’-(3-bromobenzoyl)-2-iodobenzohydrazide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-bromobenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Synthesis : Similar hydrazides are typically synthesized via condensation reactions between hydrazides and substituted benzaldehydes or acyl chlorides. For example, 2-iodobenzohydrazide derivatives are prepared by reacting 2-iodobenzoic acid hydrazide with aromatic aldehydes under reflux conditions .

- Spectroscopic Features : IR and NMR data for related compounds (e.g., N-[(2-hydroxyphenyl)methylidene]-2-iodobenzohydrazide) show characteristic peaks for C=O (1639–1667 cm⁻¹), C=N (1621–1652 cm⁻¹), and NH/OH (3195–3298 cm⁻¹) groups .

Structural Analogs

Substitution Patterns in Benzohydrazides

- Halogen Position: N'-(3-Bromobenzoyl)isonicotinohydrazide (): Replaces the 2-iodobenzoic acid with isonicotinohydrazide, retaining the 3-bromobenzoyl group. Exhibits potent antibacterial activity (MIC = 0.24 ± 2.20 ppm against E. coli). NP-14 (): A 4-iodobenzohydrazide derivative with a carbazole substituent. The iodine position (para vs. ortho) may influence bioactivity and solubility. 2'-(3-Bromobenzoyl)-3-bromobenzohydrazide (): Contains dual bromo substituents, resulting in higher molecular weight (398.05 g/mol) and distinct melting point (150–152°C).

Aromatic Ring Modifications

- Lower yield (51%) compared to simpler derivatives (65–70%) due to steric hindrance .

Physicochemical Properties

Biological Activity

N'-(3-bromobenzoyl)-2-iodobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H10BrI N2O

- Molecular Weight : 363.15 g/mol

The presence of bromine and iodine atoms in its structure is significant for its biological activity, influencing both its reactivity and interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two enzymes critical for neurotransmitter regulation. The inhibition potency is measured using IC50 values, which represent the concentration required to inhibit 50% of the enzyme activity.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 44.08 - 100.08 |

| This compound | BChE | 58.0 - 277.5 |

These values suggest that this compound may be a more potent inhibitor than some established drugs like rivastigmine .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and inhibition of key metabolic enzymes .

Study on Acetylcholinesterase Inhibition

In a comparative study, this compound was evaluated alongside other benzoylhydrazine derivatives for their inhibitory effects on AChE and BChE. The results indicated that modifications in the benzoyl moiety significantly influenced inhibitory potency, with certain derivatives showing enhanced activity compared to the parent compound .

Antimicrobial Efficacy Against Pseudomonas aeruginosa

A study focused on Pseudomonas aeruginosa demonstrated that this compound could disrupt quorum sensing mechanisms, thereby reducing virulence factor expression and biofilm formation. This suggests potential applications in treating chronic infections associated with biofilm-forming bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the benzoyl ring play a crucial role in modulating biological activity. Electron-withdrawing groups such as bromine enhance inhibitory effects against AChE, while iodine contributes to antimicrobial properties. Variations in chain length and branching of hydrazide derivatives also impact efficacy, with longer alkyl chains generally providing better inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.